molecular formula C11H19BrN2O B3007989 4-bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1855950-98-9

4-bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B3007989
CAS No.: 1855950-98-9
M. Wt: 275.19
InChI Key: VSBBKQSLQXMUMF-UHFFFAOYSA-N
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Description

4-Bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom at the 4-position, an isobutyl group at the 1-position, and a propoxymethyl group at the 3-position, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1-isobutyl-1H-pyrazole with propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO)

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid)

    Reduction Reactions: Reducing agents (sodium borohydride), solvents (ethanol, methanol)

Major Products Formed

    Substitution Reactions: Derivatives with different substituents at the 4-position

    Oxidation Reactions: Alcohols or carboxylic acids derived from the isobutyl group

    Reduction Reactions: Dihydropyrazoles

Scientific Research Applications

4-Bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the propoxymethyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
  • 4-Bromo-1-isobutyl-3-(ethoxymethyl)-1H-pyrazole

Uniqueness

4-Bromo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole is unique due to the presence of the propoxymethyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

4-bromo-1-(2-methylpropyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-4-5-15-8-11-10(12)7-14(13-11)6-9(2)3/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBBKQSLQXMUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Br)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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